

Spectroscopic Profile of 3,4-Dimethoxybenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethoxybenzyl chloride

Cat. No.: B1209049

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethoxybenzyl chloride** (CAS No: 7306-46-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,4-Dimethoxybenzyl chloride**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.90 - 6.80	m	-	3H	Ar-H
4.57	s	-	2H	-CH ₂ Cl
3.88	s	-	3H	-OCH ₃
3.87	s	-	3H	-OCH ₃

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
149.3	C-OCH ₃
149.0	C-OCH ₃
129.5	Ar-C
120.9	Ar-C
111.8	Ar-C
111.1	Ar-C
55.9	-OCH ₃
55.8	-OCH ₃
46.4	-CH ₂ Cl

Table 3: FTIR Spectroscopic Data

Frequency (cm^{-1})	Intensity	Assignment
2960 - 2850	Strong	C-H stretch (alkane)
1605, 1515, 1465	Medium	C=C stretch (aromatic)
1265, 1140	Strong	C-O stretch (aryl ether)
800 - 600	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
186/188	30/10	[M] ⁺ (Molecular ion, with ^{35}Cl / ^{37}Cl isotopes)
151	100	[M - Cl] ⁺
121	40	[M - Cl - CH ₂ O] ⁺
91	25	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 spectrometer at a frequency of 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm). For ^1H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, m = multiplet), and integration. For ^{13}C NMR, chemical shifts are reported in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

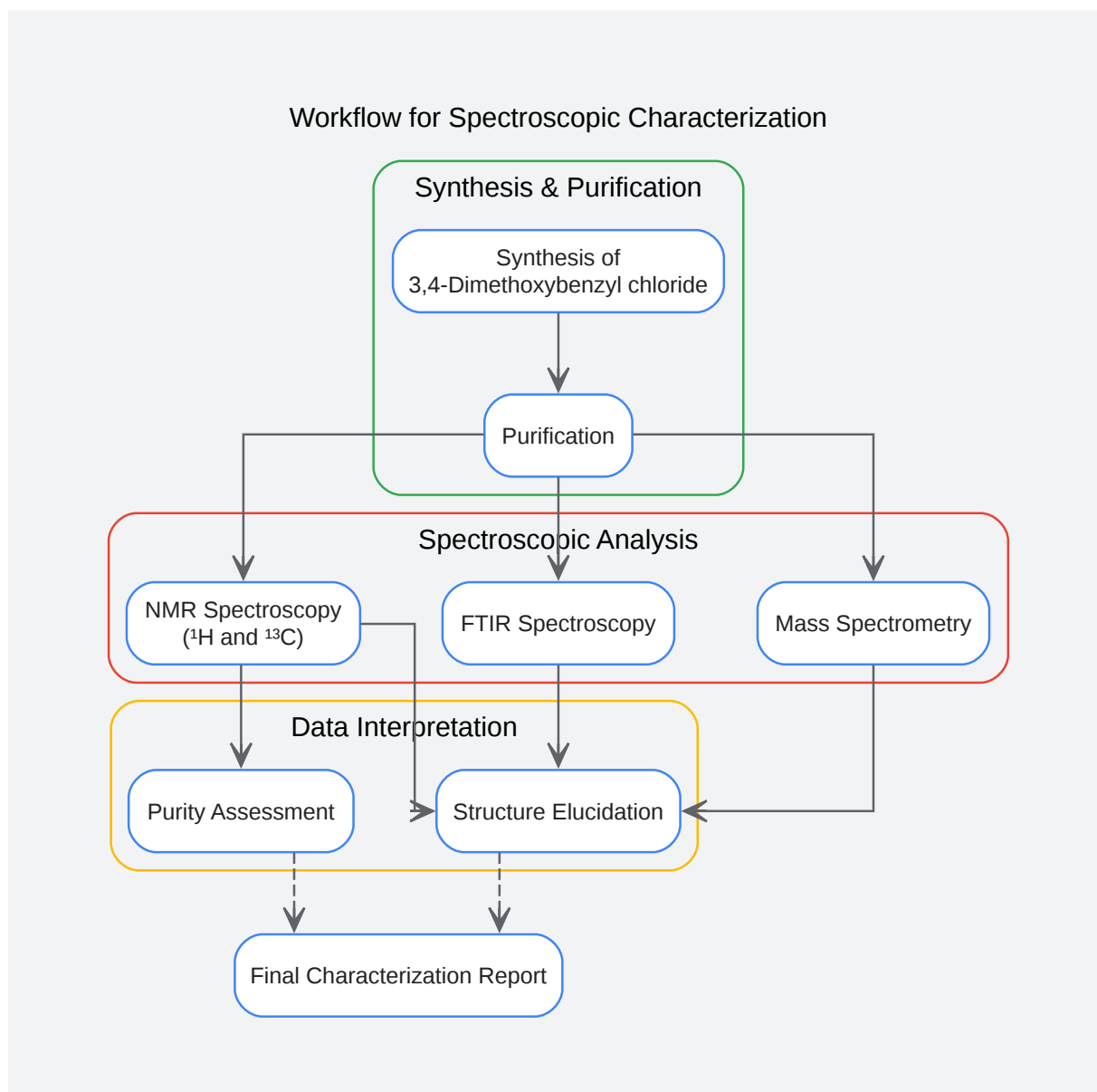
The FTIR spectrum was obtained using a PerkinElmer Spectrum Two FTIR spectrometer. The sample was analyzed as a thin film on a KBr plate. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS) system. The sample was introduced into the mass spectrometer via a GC inlet. Electron ionization (EI) was used at 70 eV. The mass-to-charge ratio (m/z) of the fragments was recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic data analysis for the characterization of **3,4-Dimethoxybenzyl chloride**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **3,4-Dimethoxybenzyl chloride**.

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